Technical Guide: 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic Acid
Technical Guide: 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic Acid
The following technical guide details the properties, synthesis, and applications of 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid , a critical intermediate in medicinal chemistry.
A Versatile Fluorinated Scaffold for Drug Discovery
Executive Summary
1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 1098340-14-7) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical active ingredients (APIs).[1] Characterized by a pyrrolidin-2-one (lactam) core , a carboxylic acid functional handle , and a metabolically stable 3,5-difluorobenzyl group , this compound serves as a strategic scaffold for generating diverse libraries of bioactive molecules, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research.
Its value lies in the "Fluorine Effect" : the 3,5-difluoro substitution pattern enhances lipophilicity and metabolic resistance without significantly altering steric bulk, making it an ideal pharmacophore for optimizing drug-target interactions.
Chemical Identity & Physicochemical Properties[1][2][3]
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 1-[(3,5-Difluorophenyl)methyl]-5-oxo-3-pyrrolidinecarboxylic acid |
| Common Name | 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid |
| CAS Registry Number | 1098340-14-7 |
| Molecular Formula | C₁₂H₁₁F₂NO₃ |
| Molecular Weight | 255.22 g/mol |
| SMILES | OC(=O)C1CN(CC2=CC(F)=CC(F)=C2)C(=O)C1 |
Physicochemical Profile
The following properties dictate the compound's behavior in synthetic workflows and biological systems.
| Parameter | Value (Approx./Predicted) | Significance |
| Physical State | Solid (Crystalline powder) | Stable for storage; easy to weigh/handle. |
| LogP (Octanol/Water) | 0.7 – 1.2 | Moderate lipophilicity; good membrane permeability potential. |
| pKa (Acid) | ~4.2 – 4.5 (COOH) | Typical for carboxylic acids; exists as carboxylate at physiological pH. |
| H-Bond Donors | 1 (COOH) | Critical for receptor binding or further derivatization. |
| H-Bond Acceptors | 5 (C=O, F, N) | Facilitates interactions with enzyme active sites. |
| Rotatable Bonds | 3 | Limited flexibility aids in "locking" bioactive conformations. |
Synthetic Methodology
The industrial and laboratory-scale synthesis of this compound relies on the aza-Michael addition/cyclization sequence. This route is preferred for its atom economy and the use of readily available starting materials: Itaconic acid and 3,5-Difluorobenzylamine .
Reaction Mechanism
The synthesis proceeds via the thermal reaction of itaconic acid with the primary amine. The amine attacks the less hindered double bond of itaconic acid (Michael addition) followed by intramolecular amidation (cyclization) to form the lactam ring.
Figure 1: Synthetic pathway via condensation of itaconic acid and 3,5-difluorobenzylamine.
Standard Experimental Protocol
Objective: Synthesis of 1-(3,5-difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.
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Reagents:
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Itaconic acid (1.0 equiv)
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3,5-Difluorobenzylamine (1.0 equiv)
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Solvent: Water (green chemistry approach) or Toluene (for azeotropic water removal).
-
-
Procedure:
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Step 1: Dissolve itaconic acid in water.
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Step 2: Add 3,5-difluorobenzylamine dropwise to the solution while stirring.
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Step 3: Heat the mixture to reflux (approx. 100°C) for 12–16 hours. The reaction initially forms an acyclic intermediate which then dehydrates to close the pyrrolidone ring.
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Step 4 (Workup): Cool the reaction mixture. Acidify with dilute HCl (to pH ~2) to precipitate the carboxylic acid product.
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Step 5 (Purification): Filter the precipitate.[2] Recrystallize from ethanol or an ethyl acetate/hexane mixture to obtain the pure product.
-
-
Validation:
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1H NMR (DMSO-d6): Look for the characteristic ABX pattern of the pyrrolidone ring protons (approx. 2.5–3.9 ppm) and the benzylic methylene singlet (approx. 4.4 ppm). The carboxylic acid proton appears as a broad singlet >12 ppm.[3]
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Structural Analysis & Pharmacophore Utility
The "Fluorine Effect"
The 3,5-difluorobenzyl moiety is not merely a structural filler; it is a functional pharmacophore element.
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Metabolic Stability: The fluorine atoms at the 3 and 5 positions block metabolic oxidation (e.g., by Cytochrome P450) at the most reactive sites of the phenyl ring, significantly extending the half-life of the molecule in vivo.
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Electronic Modulation: The electron-withdrawing nature of fluorine lowers the electron density of the aromatic ring, potentially enhancing
- stacking interactions with electron-rich residues (e.g., Tryptophan, Phenylalanine) in target proteins.
The Pyrrolidone Scaffold
The 5-oxopyrrolidine (gamma-lactam) ring provides a rigid template that orients the carboxylic acid and the benzyl group in a specific vector.
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Conformational Constraint: Unlike linear amino acids, the lactam ring restricts rotation, reducing the entropic penalty upon binding to a receptor.
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Hydrogen Bonding: The lactam carbonyl (C=O) acts as a strong hydrogen bond acceptor, while the carboxylic acid can serve as both a donor and acceptor.
Applications in Drug Discovery[8][9]
This compound is rarely the final drug; rather, it is a high-value Intermediate .
Library Generation (Antimicrobial & Anticancer)
Researchers utilize the carboxylic acid group to generate diverse libraries via amidation or esterification.
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Hydrazide Derivatives: The acid is converted to a hydrazide, which is then condensed with aldehydes to form hydrazones .[4] These derivatives have demonstrated potent activity against MRSA (Staphylococcus aureus) and lung cancer cell lines (A549).[5]
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Heterocycle Formation: The acid group can be cyclized to form oxadiazoles or triazoles, creating "linked" bi-heterocyclic systems common in kinase inhibitors.
Target Classes
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Integrin Antagonists: N-substituted pyrrolidone carboxylates mimic the RGD (Arg-Gly-Asp) sequence, potentially inhibiting integrins involved in thrombosis or metastasis.
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EP4 Receptor Antagonists: Similar lactam scaffolds are investigated for blocking the Prostaglandin E2 receptor (EP4), relevant in cancer immunotherapy and pain management.
Safety & Handling (MSDS Summary)
| Hazard Category | Classification | Precaution |
| Acute Toxicity | Warning (H302) | Harmful if swallowed. Wash hands thoroughly after handling. |
| Skin/Eye Irritation | Warning (H315, H319) | Causes skin and serious eye irritation. Wear protective gloves and eye protection. |
| Respiratory | Warning (H335) | May cause respiratory irritation. Avoid breathing dust/fumes. Use in a fume hood. |
| Storage | General | Store in a cool, dry place (2-8°C recommended for long term).[6] Keep container tightly closed. |
References
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LookChem. (n.d.). 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid Product Information & CAS 1098340-14-7.[1] Retrieved from [Link]
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National Institutes of Health (NIH). (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds. PMC. Retrieved from [Link]
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MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. Retrieved from [Link]
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PubChem. (n.d.). 1-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (Analogous Structure Data). Retrieved from [Link]
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- 3. mdpi.com [mdpi.com]
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- 5. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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